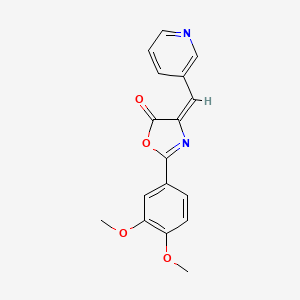

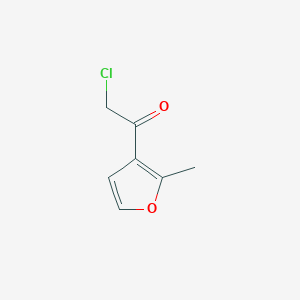

3-Amino-4-ethyl-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

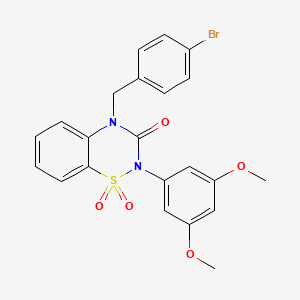

3-Amino-1,2,4-triazole (also known as Amitrole) is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This compound is also used as a nonselective systemic triazole herbicide .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these scaffolds involves various strategies using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 3-Amino-1,2,4-triazole consists of a 1,2,4-triazole ring substituted with an amino group . The structure of these derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis

3-Amino-1,2,4-triazole appears as colorless/white crystals or powder . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It has a melting point of 157 to 159 °C .Aplicaciones Científicas De Investigación

Crystal Structure and Spectroscopic Properties

3-Amino-4-ethyl-1H-1,2,4-triazol-5-one has been studied for its crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties. A study by (Nadeem et al., 2017) analyzed its photophysical properties through various spectroscopic methods. They found that its nonlinear optical properties are significantly higher than urea, a commercial nonlinear optical material.

Structural Studies and Synthesis Methods

Structural studies of compounds related to 3-Amino-4-ethyl-1H-1,2,4-triazol-5-one, including their synthesis and characterization, have been conducted. (Şahin et al., 2014) used X-ray diffraction techniques to analyze the structure of similar compounds.

Synthesis and Anticancer Evaluation

The synthesis of derivatives of 3-Amino-4-ethyl-1H-1,2,4-triazol-5-one and their evaluation for anticancer activity has been researched. (Bekircan et al., 2008) conducted studies on newly synthesized compounds against various cancer types.

Metal Complexes and Schiff Base Derivatives

The creation of metal complexes and Schiff base derivatives using compounds similar to 3-Amino-4-ethyl-1H-1,2,4-triazol-5-one has been explored. (Sancak et al., 2007) synthesized novel compounds and analyzed their structural and magnetic properties.

Antioxidative Activity

The antioxidative activity of S-substituted derivatives of similar triazole compounds has been studied. (Tumosienė et al., 2014) found that some derivatives exhibit significant antioxidant activity.

Reactivity and Tautomerism Studies

Research on the reactivity of C-amino-1,2,4-triazoles towards electrophiles and tautomerism in these compounds has been conducted. (Chernyshev et al., 2015) and (Dolzhenko et al., 2009) provide insights into the chemical behavior of these compounds.

Coordination Geometries in Metal Complexes

The coordination geometries of complexes involving similar triazole compounds have been investigated. (Kajdan et al., 2000) studied the bonding and structural properties in relation to divalent first-row transition metals.

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-4-ethyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-8-3(5)6-7-4(8)9/h2H2,1H3,(H2,5,6)(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNOBWOXQCHLMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-ethyl-1H-1,2,4-triazol-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole](/img/structure/B2452749.png)

![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)

![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)

![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide](/img/structure/B2452766.png)